molecular formula C12H8N4O2 B1418185 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1239787-61-1

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B1418185
CAS RN: 1239787-61-1
M. Wt: 240.22 g/mol
InChI Key: RRMYAZNBQAOEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as POD, is an organic compound with a cyclic structure consisting of two fused rings. It is an important building block for organic synthesis and is widely used in the medical and scientific fields. POD has a unique structure and properties, making it a valuable and versatile compound for research and development.

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Synthesis and Antimicrobial Activity : Compounds related to the 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one structure have been explored for their antimicrobial activities. For instance, derivatives synthesized from isonicotinic acid hydrazide demonstrated significant antimicrobial activity in various studies (Bayrak et al., 2009). Additionally, the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives has shown potential in creating compounds with antimicrobial properties (El‐Sayed et al., 2008).

  • Anticancer Applications : The synthesis and evaluation of various 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases have revealed that some derivatives exhibit notable anticancer activity. This includes significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Abdo & Kamel, 2015).

Material Science and Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Compounds with 1,3,4-oxadiazole rings, related to the query compound, have been used in the development of organic light-emitting diodes. Their properties, such as high electron mobility and excellent external quantum efficiencies, make them suitable for use in blue, green, and red OLEDs, demonstrating their significance in material science (Wang et al., 2019).

  • Photoluminescence Properties : Studies on oxadiazole derivatives have also revealed their potential in photoluminescent applications. This includes the synthesis and characterization of compounds that exhibit strong fluorescent emissions, indicating their suitability for use in luminescent materials and sensors (Ding et al., 2017).

Chemical Synthesis and Crystallography

  • Synthesis of Heterocyclic Derivatives : Research has focused on synthesizing and characterizing new heterocyclic derivatives containing the oxadiazole ring. These studies contribute to the broader understanding of chemical synthesis processes and the potential applications of these compounds in various fields (Zhao et al., 2013).

  • Crystal Structure Analysis : Investigations into the crystal structures of compounds related to this compound have provided insights into their molecular configurations. This is crucial for understanding their physical and chemical properties, which can influence their applications in various scientific domains (Hou et al., 2013).

properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11-9(2-1-5-14-11)12-15-10(16-18-12)8-3-6-13-7-4-8/h1-7H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMYAZNBQAOEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 5
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Reactant of Route 6
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3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

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